2-Benzyloctahydropyrrolo[3,4-c]pyrrole
CAS No.: 86732-22-1
Cat. No.: VC2344395
Molecular Formula: C13H18N2
Molecular Weight: 202.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86732-22-1 |
|---|---|
| Molecular Formula | C13H18N2 |
| Molecular Weight | 202.3 g/mol |
| IUPAC Name | 5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
| Standard InChI | InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2 |
| Standard InChI Key | AOBSJQWEYXEPBK-UHFFFAOYSA-N |
| SMILES | C1C2CN(CC2CN1)CC3=CC=CC=C3 |
| Canonical SMILES | C1C2CN(CC2CN1)CC3=CC=CC=C3 |
Introduction
2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a complex organic compound characterized by its unique bicyclic structure, which incorporates a pyrrole ring. It is classified under the category of pyrrolidine derivatives and is notable for its potential applications in medicinal chemistry, particularly in the development of receptor modulators and other pharmaceutical agents .
Synthesis:
The synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole can be achieved through various methods, primarily involving cycloaddition reactions and the manipulation of azomethine ylides. One prominent method involves the condensation of a primary amine with a suitable carbonyl compound to form an azomethine ylide, which subsequently undergoes cycloaddition with maleimides to yield the desired pyrrolo compound. This process often includes steps such as intramolecular lactamization and reduction reactions to finalize the structure.
Applications and Mechanism of Action
2-Benzyloctahydropyrrolo[3,4-c]pyrrole can participate in various chemical reactions due to its functional groups. Notably, its mechanism of action often involves modulation of neurotransmitter receptors, particularly orexin receptors. These receptors play a significant role in regulating arousal, wakefulness, and appetite.
Research Findings:
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Pharmaceutical Applications: The compound is explored for its potential in developing receptor modulators and other pharmaceutical agents, highlighting its significance in medicinal chemistry.
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Chemical Reactions: It participates in cycloaddition reactions and other organic transformations, making it a versatile reagent in synthetic chemistry.
Applications:
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Medicinal Chemistry: Its potential in modulating neurotransmitter receptors suggests applications in treating disorders related to sleep, appetite, and arousal.
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Synthetic Chemistry: The compound serves as a valuable intermediate in synthesizing complex organic molecules.
Table 2: Synonyms and Identifiers
| Synonym/Identifier | Value |
|---|---|
| IUPAC Name | 5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
| InChI | InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2 |
| InChIKey | AOBSJQWEYXEPBK-UHFFFAOYSA-N |
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